molecular formula C19H21N5O2 B11021439 N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Cat. No.: B11021439
M. Wt: 351.4 g/mol
InChI Key: QWVMMFOGNNZPGE-UHFFFAOYSA-N
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Description

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound with a unique structure that combines a dimethylamino group, a benzotriazinone moiety, and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzotriazinone Moiety: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Dimethylamino Group:

    Formation of the Butanamide Chain: The final step involves the coupling of the benzotriazinone moiety with the butanamide chain, typically through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-dimethylaminophenyl)-2-(4-methylphenoxy)acetamide
  • N-(4-aminosulfonylphenyl)-2-(2-methylphenoxy)acetamide
  • N-(4-benzyloxyphenyl)-2-(2,3-dimethylphenoxy)acetamide

Uniqueness

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide

InChI

InChI=1S/C19H21N5O2/c1-4-17(18(25)20-13-9-11-14(12-10-13)23(2)3)24-19(26)15-7-5-6-8-16(15)21-22-24/h5-12,17H,4H2,1-3H3,(H,20,25)

InChI Key

QWVMMFOGNNZPGE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)N(C)C)N2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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